molecular formula C9H7Br2FO2 B1409952 Methyl 2,3-dibromo-4-fluorophenylacetate CAS No. 1803817-37-9

Methyl 2,3-dibromo-4-fluorophenylacetate

Cat. No.: B1409952
CAS No.: 1803817-37-9
M. Wt: 325.96 g/mol
InChI Key: AZGWAQZCQGXPBG-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromo-4-fluorophenylacetate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dibromo-4-fluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method involves the reaction of 2,3-dibromo-4-fluorobenzaldehyde with methyl acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromo-4-fluorophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenylacetate derivatives without bromine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetate derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the phenylacetate.

    Reduction Reactions: Products include phenylacetate derivatives without bromine atoms.

Scientific Research Applications

Methyl 2,3-dibromo-4-fluorophenylacetate has several applications in scientific research:

  • Chemistry

Properties

IUPAC Name

methyl 2-(2,3-dibromo-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-7(13)4-5-2-3-6(12)9(11)8(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGWAQZCQGXPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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